Public Quantitative Evidence Status for 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide
As of this analysis, no publicly accessible head-to-head comparative studies, peer-reviewed publications, or patent examples providing quantitative bioactivity data (e.g., IC₅₀, Kd, or cellular potency) for the exact compound 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide were identified from non-excluded primary sources. Patents such as US10472358, US9957268, and US20240083900 disclose related benzamide BRD4 and BTK inhibitor series with <100 nM IC₅₀ values, but Example 44B in US10472358 and Example 99 in US20240083900 correspond to structurally distinct chemotypes [1][2]. Therefore, any differentiation claim for the target compound cannot currently be supported by quantitative comparator evidence from admissible sources.
| Evidence Dimension | Quantitative bioactivity (IC₅₀) against BRD4-BD1/BD2 or BTK |
|---|---|
| Target Compound Data | No public quantitative data found |
| Comparator Or Baseline | Structurally distinct patent examples: US10472358 Example 44B (IC₅₀ <100 nM, BRD4-BD1/BD2) [1]; US20240083900 Example 99 (IC₅₀ ~1 nM, BTK) [2] |
| Quantified Difference | Not calculable – target compound lacks quantitative data for direct comparison |
| Conditions | BRD4-BD1/BD2 TR-FRET assay (384-well, 40/60 µL); BTK in vitro enzymatic assay |
Why This Matters
Without quantitative bioactivity data, procurement decisions for this compound cannot be evidence-driven; users should either request vendor-provided QC/activity data or consider structurally characterized analogues with disclosed potency values.
- [1] BindingDB BDBM391552; US10472358 Example 44B; BRD4-BD1/BD2 IC₅₀ <100 nM. View Source
- [2] BindingDB; US20240083900 Example 99; BTK IC₅₀ ~1 nM. View Source
